molecular formula C13H21N3O B11797939 1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine

1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine

Cat. No.: B11797939
M. Wt: 235.33 g/mol
InChI Key: OCOUNQWJNPHSON-UHFFFAOYSA-N
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Description

1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine is a chemical compound with the molecular formula C13H21N3O and a molecular weight of 235.33 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a morpholine ring, along with a propan-1-amine side chain.

Preparation Methods

The synthesis of 1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

    Substitution Reactions:

    Formation of the Propan-1-amine Side Chain: The propan-1-amine side chain can be introduced through nucleophilic substitution reactions.

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve high yields and purity .

Chemical Reactions Analysis

1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions .

Scientific Research Applications

1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine can be compared with other similar compounds, such as:

    1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-one: This compound has a similar structure but with a ketone group instead of an amine group.

    2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: This compound has a pyrrolidine ring instead of a morpholine ring.

    3-(6-Methylpyridin-2-yl)propan-1-amine: This compound has a different substitution pattern on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a morpholine ring and a propan-1-amine side chain, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

1-(5-methyl-6-morpholin-4-ylpyridin-3-yl)propan-1-amine

InChI

InChI=1S/C13H21N3O/c1-3-12(14)11-8-10(2)13(15-9-11)16-4-6-17-7-5-16/h8-9,12H,3-7,14H2,1-2H3

InChI Key

OCOUNQWJNPHSON-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C(=C1)C)N2CCOCC2)N

Origin of Product

United States

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